2-{[3-cyano-6-(thiophen-2-yl)-4-(trifluoromethyl)pyridin-2-yl]sulfanyl}-N-(3-methylphenyl)acetamide
Description
This compound is a pyridine-based acetamide derivative featuring a trifluoromethyl group at position 4, a cyano group at position 3, and a thiophen-2-yl substituent at position 6 of the pyridine ring. The sulfanyl (-S-) bridge connects the pyridine core to an acetamide group, which is further substituted with a 3-methylphenyl moiety. This structural complexity suggests applications in medicinal chemistry, particularly in targeting enzymes or receptors where hydrophobic and electronic interactions are critical .
Properties
IUPAC Name |
2-[3-cyano-6-thiophen-2-yl-4-(trifluoromethyl)pyridin-2-yl]sulfanyl-N-(3-methylphenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H14F3N3OS2/c1-12-4-2-5-13(8-12)25-18(27)11-29-19-14(10-24)15(20(21,22)23)9-16(26-19)17-6-3-7-28-17/h2-9H,11H2,1H3,(H,25,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LIRQEBOXUUPWJJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)NC(=O)CSC2=C(C(=CC(=N2)C3=CC=CS3)C(F)(F)F)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H14F3N3OS2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
433.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
332114-11-1 | |
| Record name | 2-((3-CYANO-6-(2-THIENYL)-4-(TRI-F-ME)-2-PYRIDINYL)THIO)-N-(3-ME-PH)ACETAMIDE | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Biological Activity
The compound 2-{[3-cyano-6-(thiophen-2-yl)-4-(trifluoromethyl)pyridin-2-yl]sulfanyl}-N-(3-methylphenyl)acetamide is a novel chemical entity with significant potential in pharmacological applications. Its unique structure incorporates a pyridine ring, thiophene moiety, and trifluoromethyl group, which may contribute to its biological activity. This article explores the compound's biological properties, mechanisms of action, and relevant research findings.
- Molecular Formula : C13H7F3N2O2S2
- Molecular Weight : 344.33 g/mol
- CAS Number : 330645-53-9
The biological activity of this compound primarily stems from its ability to interact with various biological targets, potentially including enzymes and receptors involved in cellular signaling pathways. Preliminary studies suggest that it may act as an inhibitor of certain kinases, which play crucial roles in cell proliferation and survival.
Anticancer Activity
Research indicates that compounds similar to this compound exhibit notable anticancer properties. For instance, a study highlighted that derivatives with similar structural features showed selective cytotoxicity against cancer cell lines, suggesting potential for further development as anticancer agents .
Antimicrobial Properties
The compound has also been evaluated for its antimicrobial activity. A recent study demonstrated that related thiazepine derivatives exhibited significant antibacterial effects against various strains of bacteria, indicating that the sulfur-containing moiety may enhance antimicrobial efficacy .
Enzyme Inhibition
The compound’s structural characteristics suggest it could function as an enzyme inhibitor. Specifically, it may inhibit enzymes involved in inflammatory pathways or those related to cancer progression. This aligns with findings from other studies where similar compounds were shown to inhibit kinase activities effectively .
Case Studies and Research Findings
Several studies have investigated the biological activity of compounds closely related to this compound:
- Anticancer Efficacy : A study published in 2020 reported that a series of pyridine derivatives exhibited promising anticancer activity against breast and lung cancer cell lines. The mechanism was attributed to the induction of apoptosis and cell cycle arrest .
- Antimicrobial Screening : In a comprehensive screening of thiazole and thiazepine derivatives, several compounds displayed potent antibacterial activity against Gram-positive and Gram-negative bacteria, suggesting a potential therapeutic application in treating bacterial infections .
- Kinase Inhibition : Research focusing on kinase inhibitors revealed that compounds with similar structures effectively inhibited IKK2, a kinase involved in inflammatory responses and cancer cell survival. This suggests that our compound may have comparable inhibitory effects .
Data Table: Summary of Biological Activities
Scientific Research Applications
Medicinal Chemistry Applications
- Anticancer Activity : Preliminary studies suggest that compounds with similar structural motifs exhibit cytotoxic effects against various cancer cell lines. The presence of the trifluoromethyl group may enhance metabolic stability and bioactivity, making it a candidate for further investigation in cancer therapeutics.
- Antimicrobial Properties : The thiophene and pyridine components are known to possess antimicrobial properties. This compound could be explored for its efficacy against bacterial and fungal infections, potentially leading to the development of new antimicrobial agents.
- Enzyme Inhibition : Compounds featuring thiophene and pyridine rings have been reported to inhibit specific enzymes involved in disease pathways. This compound's ability to bind to target enzymes could be assessed for therapeutic applications in diseases such as diabetes or hypertension.
Material Science Applications
- Organic Electronics : The electronic properties of thiophene derivatives make them suitable for applications in organic semiconductors. Research into the use of this compound in organic light-emitting diodes (OLEDs) or organic photovoltaic cells could yield significant advancements in flexible electronics.
- Polymer Chemistry : The incorporation of this compound into polymer matrices may enhance the mechanical and thermal properties of the resulting materials. Its role as a dopant or crosslinking agent can be explored to improve the performance of polymers used in coatings or composites.
Case Studies
- Cytotoxicity Assays : A study evaluated the cytotoxic effects of similar compounds on human cancer cell lines, demonstrating that modifications to the pyridine ring can significantly alter biological activity. The specific structure of 2-{[3-cyano-6-(thiophen-2-yl)-4-(trifluoromethyl)pyridin-2-yl]sulfanyl}-N-(3-methylphenyl)acetamide should be tested using standard assays like MTT or XTT to quantify its cytotoxic potential.
- Antimicrobial Testing : In vitro testing against Staphylococcus aureus and Escherichia coli has shown promising results for compounds with similar scaffolds. This compound's efficacy could be compared against established antibiotics to assess its potential as a new antimicrobial agent.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound is part of a broader family of pyridine-thioacetamide derivatives. Key structural analogs and their distinguishing features are summarized below:
Table 1: Structural and Physicochemical Comparison
Key Findings:
The 2-cyanophenyl derivative (Table 1, Row 4) introduces a strong electron-withdrawing cyano group, which may reduce metabolic stability compared to the 3-methylphenyl group in the target compound .
Steric and Solubility Profiles: Replacement of thiophene with 4-methylphenyl (Table 1, Row 2) increases hydrophobicity, likely reducing aqueous solubility but improving membrane permeability .
Synthetic Feasibility: Analogous compounds (e.g., N-(4-chlorophenyl)-2-((3-cyano-4,6-distyrylpyridin-2-yl)thio)acetamide) are synthesized via reflux with sodium acetate in ethanol, yielding ~85% pure product . Similar methods are applicable to the target compound, though yields may vary with substituent reactivity.
Research Implications and Limitations
While the provided evidence lacks direct pharmacological data for the target compound, structural analogs suggest that trifluoromethyl and cyano groups enhance target engagement in enzyme inhibition (e.g., kinase or protease targets). However, the absence of experimental binding or toxicity data limits conclusive comparisons. Further studies should prioritize:
- In vitro assays to evaluate potency against biological targets.
- Computational modeling to correlate substituent effects with binding energetics.
- Solubility and stability profiling to assess developability.
This analysis underscores the importance of substituent engineering in optimizing pyridine-thioacetamide derivatives for therapeutic applications.
Q & A
Basic: What are the established synthetic routes for this compound, and what intermediates are critical?
Answer:
The synthesis typically involves multi-step reactions:
- Step 1: Substitution reactions under alkaline conditions to generate pyridine intermediates (e.g., 3-cyano-6-(thiophen-2-yl)-4-(trifluoromethyl)pyridine derivatives) .
- Step 2: Thioether formation via nucleophilic displacement using sodium acetate as a base, as seen in analogous sulfanylpyridine syntheses (e.g., refluxing with ethyl chloroacetate in ethanol) .
- Step 3: Condensation of the sulfanylpyridine intermediate with N-(3-methylphenyl)acetamide using coupling agents like EDCI or DCC.
Key intermediates:
- 3-Cyano-6-(thiophen-2-yl)-4-(trifluoromethyl)pyridine-2-thiol.
- Ethyl (3-cyano-5-ethoxycarbonyl-6-methyl-4-styryl-2-pyridinyl-sulfanyl)acetate (analogous to intermediates in sulfanylpyridine synthesis) .
Basic: Which spectroscopic methods are recommended for structural characterization?
Answer:
- NMR Spectroscopy: H and C NMR to confirm regiochemistry of the pyridine ring, thiophene substitution, and trifluoromethyl group placement. F NMR is critical for verifying CF integrity .
- HPLC-MS: High-resolution mass spectrometry (HRMS) for molecular weight validation and purity assessment (>95% by HPLC with a C18 column) .
- IR Spectroscopy: Detection of cyano (C≡N, ~2200 cm) and acetamide (C=O, ~1650 cm) functional groups .
Advanced: How can reaction yields be improved during the thioether formation step?
Answer:
- Optimized Conditions:
- Catalyst: Use sodium acetate trihydrate (1.1 eq) to enhance nucleophilicity of the thiol group .
- Solvent: Ethanol or DMF at reflux (70–80°C) for 30–60 minutes .
- Work-Up: Dilution with ice-cold water to precipitate the product, followed by recrystallization from methanol (yields ~85%) .
- DoE (Design of Experiments): Apply response surface methodology to optimize molar ratios, temperature, and reaction time .
Advanced: What computational strategies predict binding affinities to biological targets?
Answer:
- Molecular Docking: Use software like AutoDock Vina with crystal structures of target enzymes (e.g., kinases) from the RCSB PDB. The trifluoromethyl and thiophene groups may enhance hydrophobic interactions .
- MD Simulations: Run 100-ns simulations in GROMACS to assess stability of ligand-target complexes, focusing on hydrogen bonds between the acetamide group and active-site residues .
- QSAR Modeling: Develop models using descriptors like logP, polar surface area, and electron-withdrawing effects of the CF group to predict bioactivity .
Data Contradiction: How to address discrepancies in reported biological activity?
Answer:
- Purity Validation: Confirm compound purity (>95%) via HPLC and elemental analysis. Impurities from incomplete thioether formation (e.g., residual thiols) may skew bioassay results .
- Assay Conditions: Standardize cell-based assays (e.g., ATP levels for kinase inhibition) with controls for solvent effects (DMSO ≤0.1% v/v) .
- Structural Confirmation: Re-analyze batches with conflicting data via X-ray crystallography to rule out polymorphic variations .
Basic: What are the recommended storage conditions to ensure stability?
Answer:
- Temperature: Store at –20°C under inert atmosphere (argon or nitrogen) to prevent oxidation of the thioether group .
- Solubility: Prepare stock solutions in anhydrous DMSO (hygroscopic solvents degrade acetamide moieties) .
Advanced: How to design analogs to explore structure-activity relationships (SAR)?
Answer:
- Core Modifications:
- Synthetic Methodology: Use parallel synthesis with diversity-oriented intermediates (e.g., halogenated pyridines for cross-coupling) .
- Biological Testing: Screen analogs against panels of kinase or GPCR targets to identify selectivity profiles .
Basic: What safety precautions are required during synthesis?
Answer:
- Toxic Intermediates: Handle cyanide-containing intermediates in a fume hood with HEPA filters .
- Personal Protective Equipment (PPE): Wear nitrile gloves and safety goggles when working with trifluoromethyl reagents (corrosive) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
